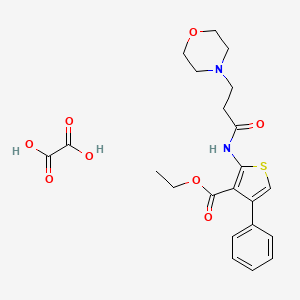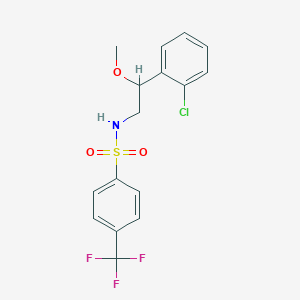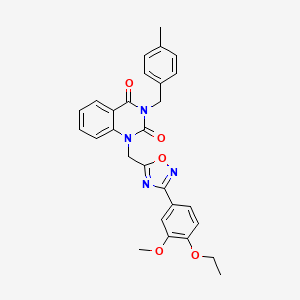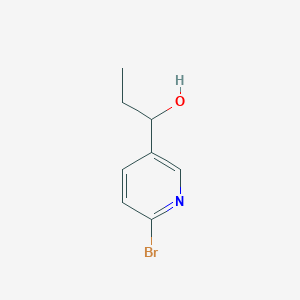
Pomalidomide-PEG1-C2-N3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pomalidomide-PEG1-C2-N3 is a synthesized compound that incorporates a cereblon ligand based on pomalidomide and a 1-unit polyethylene glycol linker. This compound is commonly used in proteolysis targeting chimera (PROTAC) technology, which is a method for targeted protein degradation. This compound is particularly useful in the design of selective cyclin-dependent kinase 6 (CDK6) PROTAC degraders, such as CP-10, which effectively induces CDK6 degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-PEG1-C2-N3 involves the conjugation of pomalidomide with a polyethylene glycol linker and an azide group. The process typically includes the following steps:
Synthesis of Pomalidomide: Pomalidomide is synthesized by reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione.
PEGylation: The synthesized pomalidomide is then conjugated with a 1-unit polyethylene glycol linker to form Pomalidomide-PEG1.
Azide Functionalization:
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process ensures high yield and purity, making it feasible for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-PEG1-C2-N3 undergoes various chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group of this compound reacting with alkyne-containing molecules to form triazoles.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups.
Common Reagents and Conditions
CuAAC: Copper sulfate and sodium ascorbate are commonly used as reagents under mild conditions.
SPAAC: This reaction does not require a catalyst and can proceed under physiological conditions.
Major Products Formed
CuAAC: The major product is a triazole-linked conjugate.
SPAAC: The major product is a triazole-linked conjugate formed without the need for a copper catalyst.
Scientific Research Applications
Pomalidomide-PEG1-C2-N3 has a wide range of scientific research applications, including:
Mechanism of Action
Pomalidomide-PEG1-C2-N3 exerts its effects through the following mechanisms:
Targeted Protein Degradation: The compound binds to cereblon, a component of the E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of target proteins such as CDK6.
Immunomodulatory Activity: This compound enhances T cell and natural killer cell-mediated immunity, contributing to its antineoplastic effects.
Comparison with Similar Compounds
Similar Compounds
Pomalidomide-PEG4-C-COOH: A similar compound with a 4-unit polyethylene glycol linker.
N-Methylated Pomalidomide: A derivative of pomalidomide used in conjugation reactions.
Uniqueness
Pomalidomide-PEG1-C2-N3 is unique due to its specific combination of a cereblon ligand, a 1-unit polyethylene glycol linker, and an azide group. This structure allows for efficient and selective degradation of target proteins, making it a valuable tool in PROTAC technology .
Properties
IUPAC Name |
4-[2-(2-azidoethoxy)ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O5/c18-22-20-7-9-28-8-6-19-11-3-1-2-10-14(11)17(27)23(16(10)26)12-4-5-13(24)21-15(12)25/h1-3,12,19H,4-9H2,(H,21,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPMWHWTBBYBDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (E)-4-[[1-(4-chlorophenyl)pyrrolidin-3-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2370846.png)
![(E)-1-(4-(5,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2370847.png)
![N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-4-phenylbenzamide](/img/structure/B2370848.png)





![ethyl 4-[(6-ethyl-7-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2370859.png)
![1-(2,3-dimethylphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2370860.png)

![Methyl 4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2370865.png)

